(E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate
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Overview
Description
(E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a pyridine ring substituted with a methyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate typically involves the reaction of tert-butyl acrylate with 2-methyl-3-pyridinecarboxaldehyde under basic conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can be tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylate compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The acrylate moiety can participate in Michael addition reactions, which are important in biological systems. The pyridine ring can interact with various biomolecules through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acrylate: Lacks the pyridine ring, making it less versatile in biological applications.
2-Methyl-3-pyridinecarboxaldehyde: Lacks the acrylate moiety, limiting its reactivity in polymerization reactions.
Ethyl 3-(2-methylpyridin-3-YL)acrylate: Similar structure but with an ethyl group instead of a tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
(E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate is unique due to the combination of the tert-butyl group, which provides steric hindrance and stability, and the pyridine ring, which offers versatility in chemical reactions and biological interactions. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (E)-3-(2-methylpyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-11(6-5-9-14-10)7-8-12(15)16-13(2,3)4/h5-9H,1-4H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMSUAQCFGYXHQ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C=CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)/C=C/C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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